molecular formula C20H17F2N3O4S B2638571 2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 899759-84-3

2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2638571
CAS No.: 899759-84-3
M. Wt: 433.43
InChI Key: IMRWVDCAXCBTJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a dihydropyrazine core substituted with a 3,4-difluorophenyl group at position 4 and a thioacetamide bridge connecting to an N-(3,4-dimethoxyphenyl) moiety. The 3,4-dimethoxyphenyl group contributes to electron-rich aromaticity, which may influence binding interactions in biological targets, while the 3,4-difluorophenyl substituent offers metabolic stability via fluorine atoms .

Properties

IUPAC Name

2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O4S/c1-28-16-6-3-12(9-17(16)29-2)24-18(26)11-30-19-20(27)25(8-7-23-19)13-4-5-14(21)15(22)10-13/h3-10H,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRWVDCAXCBTJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula: C21H20F2N4O2S
  • Molecular Weight: 426.47 g/mol
  • IUPAC Name: this compound

The structure of the compound features a thioether linkage and a pyrazine moiety that may contribute to its biological activities.

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. For instance, derivatives of benzoxazepine have shown significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. While specific data on the compound is limited, related structures suggest potential efficacy against microbial infections.

Pathogen Activity Reference
Staphylococcus aureusModerate activity
Escherichia coliSignificant activity
Bacillus subtilisLimited activity

2. Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects. Research into similar compounds has indicated that they can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in various cancer cell lines. The modulation of these cytokines is crucial for managing inflammatory responses in diseases.

3. Anticancer Activity

Studies have demonstrated that related compounds exhibit cytotoxicity against several cancer cell lines, including human cervical adenocarcinoma (HeLa), breast cancer (MCF-7), and colon adenocarcinoma (Caco-2). The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Effect
HeLa15.0Cytotoxic
MCF-720.5Cytotoxic
Caco-218.0Cytotoxic

Case Studies

  • Synthesis and Evaluation of Related Compounds
    A study synthesized various thiazolidinone derivatives and evaluated their biological activities. Some showed promising antibacterial and antifungal properties comparable to standard treatments like norfloxacin and fluconazole, indicating that modifications in the chemical structure can enhance efficacy against resistant strains .
  • Cytotoxicity Assessment
    In a comparative study of different pyrazine derivatives, it was found that modifications at specific positions significantly impacted cytotoxicity against cancer cells. The presence of fluorine atoms in the phenyl ring was noted to enhance activity against certain cancer types .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies indicate that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds with a dihydropyrazine core have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties :
    • Compounds containing thioether functionalities have been reported to possess antimicrobial activity. The thioether linkage in this compound may enhance its interaction with microbial targets, leading to effective inhibition of bacterial growth.
  • Neuroprotective Effects :
    • The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is crucial for neuroprotective agents. Research on related compounds suggests that modifications in the structure can improve inhibitory potency against these enzymes, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's.
  • Case Study on Anticancer Activity :
    • A study published in the Journal of Medicinal Chemistry highlighted a series of pyrazine derivatives structurally similar to the compound . These derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potential for further development as anticancer agents .
  • Neuroprotective Activity :
    • In a comparative analysis of AChE inhibitors, a related compound demonstrated a significant increase in enzyme inhibition compared to standard drugs like Donepezil. This suggests that structural modifications can enhance neuroprotective efficacy .
  • Antimicrobial Efficacy :
    • A recent exploration into thioether-containing compounds revealed that they could effectively inhibit Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Pharmacokinetic and Pharmacodynamic Insights

  • ADMET Properties :

    • The target compound’s 3,4-dimethoxyphenyl group likely improves aqueous solubility compared to fluorinated analogs (e.g., 618427-59-1) but may reduce metabolic stability due to demethylation pathways.
    • Epirimil’s pyrimidine core and methyl/pyridinyl substituents correlate with favorable oral bioavailability predictions (83% absorption), suggesting that similar modifications in the dihydropyrazine system could enhance drug-likeness .
  • Biological Activity: The dihydropyrazine core’s partial saturation may confer unique binding modes in enzyme pockets, differing from pyrimidine or quinazolinone derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.